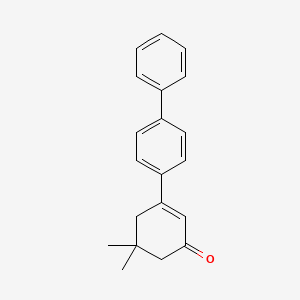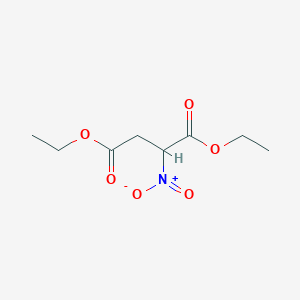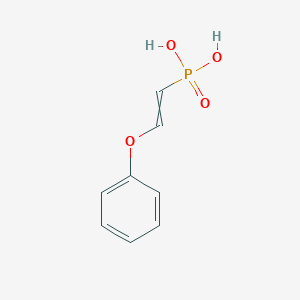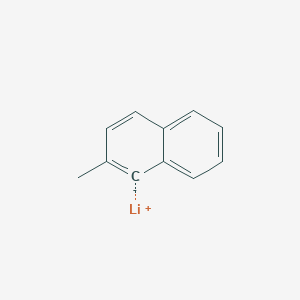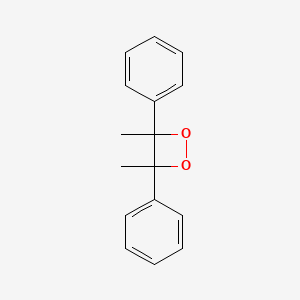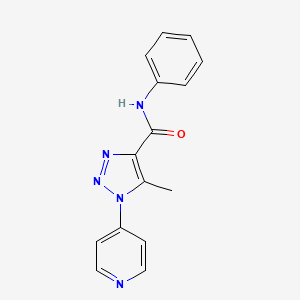![molecular formula C11H18ClNO B14478260 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride CAS No. 65937-05-5](/img/structure/B14478260.png)
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethyl-6-azabicyclo[321]octane-6-carbonyl chloride is a bicyclic organic compound that features a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts specific chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of a suitable amine precursor under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further use in research and development.
化学反応の分析
Types of Reactions
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The bicyclic structure can be modified through oxidation or reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to changes in the biological pathway, resulting in the desired therapeutic or chemical effect.
類似化合物との比較
Similar Compounds
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: A similar compound without the carbonyl chloride group, used in similar applications but with different reactivity.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different substitution pattern, used in drug discovery and chemical synthesis.
8-Azabicyclo[3.2.1]octane: A related compound with a different nitrogen position, known for its biological activity.
Uniqueness
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride is unique due to its specific substitution pattern and the presence of the carbonyl chloride group. This imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.
特性
CAS番号 |
65937-05-5 |
|---|---|
分子式 |
C11H18ClNO |
分子量 |
215.72 g/mol |
IUPAC名 |
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride |
InChI |
InChI=1S/C11H18ClNO/c1-10(2)4-8-5-11(3,6-10)7-13(8)9(12)14/h8H,4-7H2,1-3H3 |
InChIキー |
NKKVBKCOZLTBLI-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2CC(C1)(CN2C(=O)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


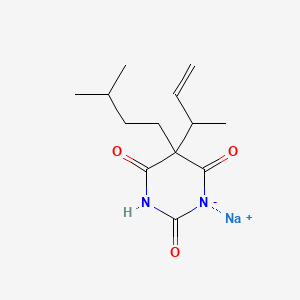
![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)
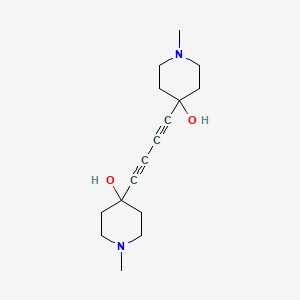
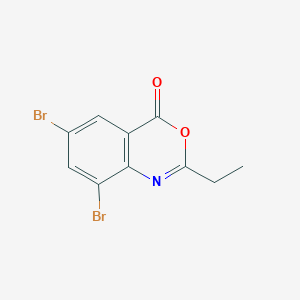
![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)
![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)
